2-Hydroxy-5-(trifluoromethyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 2-(Trifluoromethylsulfonyloxy)pyridine, involves the reaction of sodium salt of 2-pyridinol with trifluoromethylsulfonyl chloride, indicating a method that could be adapted for synthesizing 2-Hydroxy-5-(trifluoromethyl)pyridine by adjusting the functional groups involved (Keumi et al., 1988). Another relevant process is the regioselective synthesis of 3-(2-hydroxyaryl)pyridines, which showcases a transition-metal-free route, potentially applicable to the target compound's synthesis (Raminelli et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Hydroxy-5-(trifluoromethyl)pyridine, such as 2-hydroxy-3-trifluoracetylimidazo[1,2-a]pyridine hydrochloride, has been elucidated using X-ray diffraction techniques. These studies reveal details about bond lengths and the formation of hydrogen bonds, providing insights into the molecular geometry and electronic structure that could be inferred for 2-Hydroxy-5-(trifluoromethyl)pyridine (Rybakov et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of related compounds, such as the reaction of 5-trifluoromethyl-pyridine-2-thione with iodine, provides a glimpse into the potential reactions 2-Hydroxy-5-(trifluoromethyl)pyridine could undergo. Such studies reveal the compound's ability to form complexes and participate in substitution reactions, suggesting its versatility in synthetic chemistry (Chernov'yants et al., 2011).
Physical Properties Analysis
While specific studies on 2-Hydroxy-5-(trifluoromethyl)pyridine's physical properties are scarce, research on analogous compounds can provide indirect insights. Factors such as solubility, melting point, and stability under various conditions are critical for handling and application in chemical syntheses.
Chemical Properties Analysis
The chemical properties of 2-Hydroxy-5-(trifluoromethyl)pyridine, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, can be inferred from studies on similar compounds. For example, the facile acylation of pyrrolidine-2,4-diones indicates potential routes for functionalizing the pyridine ring in the target compound, enhancing its utility in organic synthesis (Jones et al., 1990).
Scientific Research Applications
Pharmaceuticals and Biomedicine :
- As key intermediates in manufacturing COMT inhibitors (Kiss, Ferreira, & Learmonth, 2008).
- In the synthesis of antithyroid drugs due to unique crystal structure and iodonium cation linkage (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).
- Potential applications in pharmaceuticals due to the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate (Ye & Tanski, 2020).
- Promising properties in spectroscopic, optical, DNA, and antimicrobial studies (Vural & Kara, 2017).
- As a more selective iron chelator than deferiprone with higher chelating ability towards iron (Lachowicz et al., 2016).
Chemical Industry and Synthesis :
- As intermediates in the synthesis of chromeno[2,3-b]pyridine derivatives, offering potential for various industrial applications (Ryzhkova et al., 2023).
- In the facile synthesis of 2-hydroxy-4,6-bis(trifluoromethyl)pyridine-5-carboxylates (Goure, 1993).
- In the creation of new, biomedical-friendly compounds through multicomponent reactions (Elinson et al., 2018).
- For the oxyfunctionalization of pyridine derivatives in various chemical industry applications (Stankevičiūtė et al., 2016).
- In the synthesis of 3-(2-hydroxyaryl)pyridines via arynes and pyridine N-oxides (Raminelli, Liu, & Larock, 2006).
Agrochemicals :
- As a key intermediate in the synthesis of herbicides and other agrochemical products (Zheng-xiong, 2004).
Environmental Applications :
- In the degradation mechanism of pyridine in drinking water treatment (Li et al., 2017).
Safety and Toxicity :
- The toxicity of 5-amino-2-(trifluoromethyl)pyridine, emphasizing caution in its industrial production due to risks like methemoglobinemia and toxic encephalopathy (Tao, Shi, Han, Jian, & Li, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)4-1-2-5(11)10-3-4/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRJSCNPUHYZQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044387 | |
Record name | 5-(Trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(trifluoromethyl)pyridine | |
CAS RN |
33252-63-0 | |
Record name | 2-Hydroxy-5-(trifluoromethyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033252630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-5-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXY-5-(TRIFLUOROMETHYL)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CCP81H07B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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